molecular formula C13H10KO3S B576641 9-Fluorenesulfonic acid, potassium salt CAS No. 13354-14-8

9-Fluorenesulfonic acid, potassium salt

Cat. No.: B576641
CAS No.: 13354-14-8
M. Wt: 285.378
InChI Key: RTTJDULAQGTPOZ-UHFFFAOYSA-N
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Description

9-Fluorenesulfonic acid, potassium salt is a chemical compound with the molecular formula C₁₃H₉KO₃S. It is a potassium salt of 9-fluorenesulfonic acid and is used in various scientific and industrial applications. This compound is known for its unique chemical properties and reactivity, making it valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenesulfonic acid, potassium salt typically involves the sulfonation of fluorene. The process begins with the reaction of fluorene with sulfuric acid to produce 9-fluorenesulfonic acid. This intermediate is then neutralized with potassium hydroxide to form the potassium salt. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is often purified through crystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Fluorenesulfonic acid, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield fluorene derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce fluorene.

Scientific Research Applications

9-Fluorenesulfonic acid, potassium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-fluorenesulfonic acid, potassium salt involves its ability to interact with various molecular targets. The sulfonic acid group can form strong interactions with proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound of 9-fluorenesulfonic acid, potassium salt.

    9-Fluorenone: An oxidized derivative of fluorene.

    Fluorenesulfonic acid, sodium salt: A similar compound with sodium instead of potassium.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the potassium ion, which can influence its solubility and interaction with other compounds. This makes it distinct from other similar compounds and valuable in specific applications.

Properties

IUPAC Name

potassium;9H-fluorene-9-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S.K/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCPFJDSHUXIPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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